molecular formula C23H18FNO4 B1301976 (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(4-fluorophenyl)acetic Acid CAS No. 678988-18-6

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(4-fluorophenyl)acetic Acid

Cat. No. B1301976
M. Wt: 391.4 g/mol
InChI Key: UUEGPRZUDVECNF-NRFANRHFSA-N
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Description

The compound of interest, (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(4-fluorophenyl)acetic Acid, is a derivative of fluorenylmethoxycarbonyl (Fmoc) protected amino acids, which are commonly used in peptide synthesis. The Fmoc group serves as a temporary protection for the amino group, allowing for the sequential addition of amino acids in the synthesis of peptides. The specific compound mentioned has a 4-fluorophenyl group attached to the acetic acid moiety, which could potentially influence its physical and chemical properties, as well as its reactivity.

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, the synthesis of 2-(4-fluorophenoxy) acetic acid involves refluxing 4-fluoro-phenol with ethyl chloroacetate in acetone . Another related compound, 2-(9H-fluoren-9-ylmethoxycarbonylamino)-thiazole-4-carboxylic acid, was prepared from 3-bromopyruvic acid and N-Fmoc-thiourea, which was obtained from potassium thiocyanate . These methods highlight the use of halogenated precursors and protection strategies to synthesize complex molecules.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various techniques. For example, the crystal structure of 2-(4-fluorophenoxy) acetic acid was determined to crystallize in the monoclinic system with specific cell parameters and stabilized by intermolecular interactions . Such detailed structural analysis is crucial for understanding the molecular conformation and potential interaction sites of the compound of interest.

Chemical Reactions Analysis

The chemical reactivity of such compounds can be inferred from their molecular orbital studies. The frontier molecular orbitals (FMOs) provide insights into the kinetic stability and reactivity of the molecule. For instance, the FMOs of 2-(4-fluorophenoxy) acetic acid were studied to estimate these properties . Additionally, the molecular electrostatic potential (MEP) surface can be used to investigate charge distribution and identify reactive sites within the molecule .

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are influenced by its molecular structure. The crystal data, including cell dimensions and volume, as well as the density of 2-(4-fluorophenoxy) acetic acid, have been reported, providing a basis for understanding the properties of the compound of interest . The intermolecular interactions, such as C-H···O and C-H···Cg, play a significant role in the stability and properties of the crystal structure . Additionally, the synthesis and characterization of related compounds, such as 2-{[(2-Chloro-6-fluorophenyl)amino]-5-methylphenyl}acetic acid, provide further context for the analysis of physical and chemical properties .

Scientific Research Applications

Convenient Synthesis

The compound (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(4-fluorophenyl)acetic Acid has been utilized in synthesizing specific derivatives, such as 2‐(9H‐Fluoren‐9‐ylmethoxycarbonylamino)‐thiazole‐4‐carboxylic acid. This compound was prepared in high yield from 3‐bromopyruvic acid and N‐Fmoc‐thiourea, obtained from potassium thiocyanate, demonstrating its use in preparing complex organic compounds (Le & Goodnow, 2004).

Fluorophores for Sensing and Detection

  • Proton and Water Sensing

    Novel phenylaminonaphtho[1,2-d]oxazol-2-yl-type fluorophores containing this compound have been designed for sensing protons and water. The photophysical properties of these fluorophores were studied, revealing their capability to sense protons or water by photo-induced electron transfer (Ooyama, Egawa & Yoshida, 2009).

  • Zinc(II) Detection

    The compound has been involved in the study of zinc(II) specific fluorophores, crucial for studying intracellular Zn2+. Derivatives of the compound fluoresce strongly when bound by Zn2+, indicating its role in developing sensitive fluorescence-based detection systems for biological and chemical applications (Kimber et al., 2001).

  • OLED Material Development

    Derivatives of the compound have been used in the development of organic light-emitting diodes (OLEDs). A series of hydrocarbons featuring a highly twisted tetrahedral conformation were synthesized, which displayed high maximum efficiencies and excellent solubility, indicating its utility in the development of solution-processable multifunctional materials for advanced electronic applications (Ye et al., 2010).

properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(4-fluorophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18FNO4/c24-15-11-9-14(10-12-15)21(22(26)27)25-23(28)29-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-12,20-21H,13H2,(H,25,28)(H,26,27)/t21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUEGPRZUDVECNF-NRFANRHFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C4=CC=C(C=C4)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](C4=CC=C(C=C4)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401142465
Record name (alphaS)-alpha-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-4-fluorobenzeneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401142465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

391.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-4-fluoro-l-phenylglycine

CAS RN

872359-16-5
Record name (αS)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-4-fluorobenzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=872359-16-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (alphaS)-alpha-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-4-fluorobenzeneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401142465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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